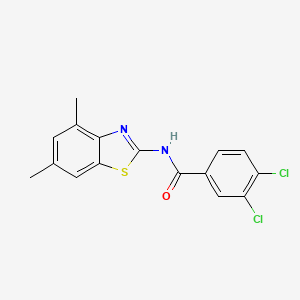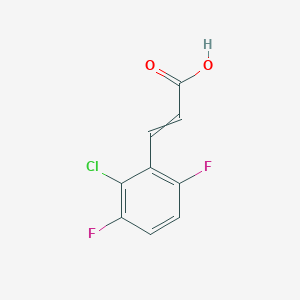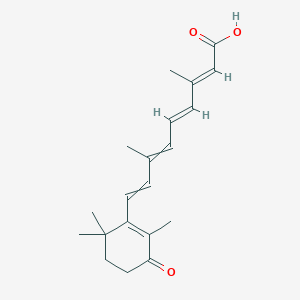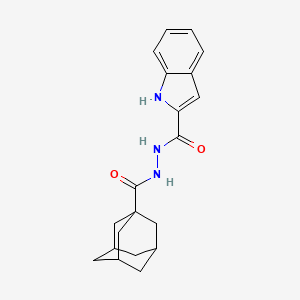![molecular formula C21H32N2O2 B12455181 N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” is a synthetic organic compound Its structure includes an ethanediamide backbone with substituted phenyl and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethanediamide Backbone: Starting with ethylenediamine, react with an appropriate acyl chloride to form the ethanediamide backbone.
Substitution on the Phenyl Ring: Introduce the ethyl group to the phenyl ring via Friedel-Crafts alkylation.
Cyclohexyl Substitution: Attach the cyclohexyl group with the 2-methylbutan-2-yl substituent through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the synthesis of polymers, resins, or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar substituents.
N-(4-methylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
Uniqueness
The uniqueness of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” lies in its specific combination of substituents and the potential properties they confer, such as enhanced stability, reactivity, or biological activity.
特性
分子式 |
C21H32N2O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
N'-(4-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide |
InChI |
InChI=1S/C21H32N2O2/c1-5-15-7-11-17(12-8-15)22-19(24)20(25)23-18-13-9-16(10-14-18)21(3,4)6-2/h7-8,11-12,16,18H,5-6,9-10,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChIキー |
JEIDKFSOXWJJPO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)

![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)


![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)

